

A Technical Guide to the Toxicology and Ecotoxicology of Chlorfenapyr

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Compound of Interest

Compound Name: Chlorfenapyr

Cat. No.: B1668718

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Introduction

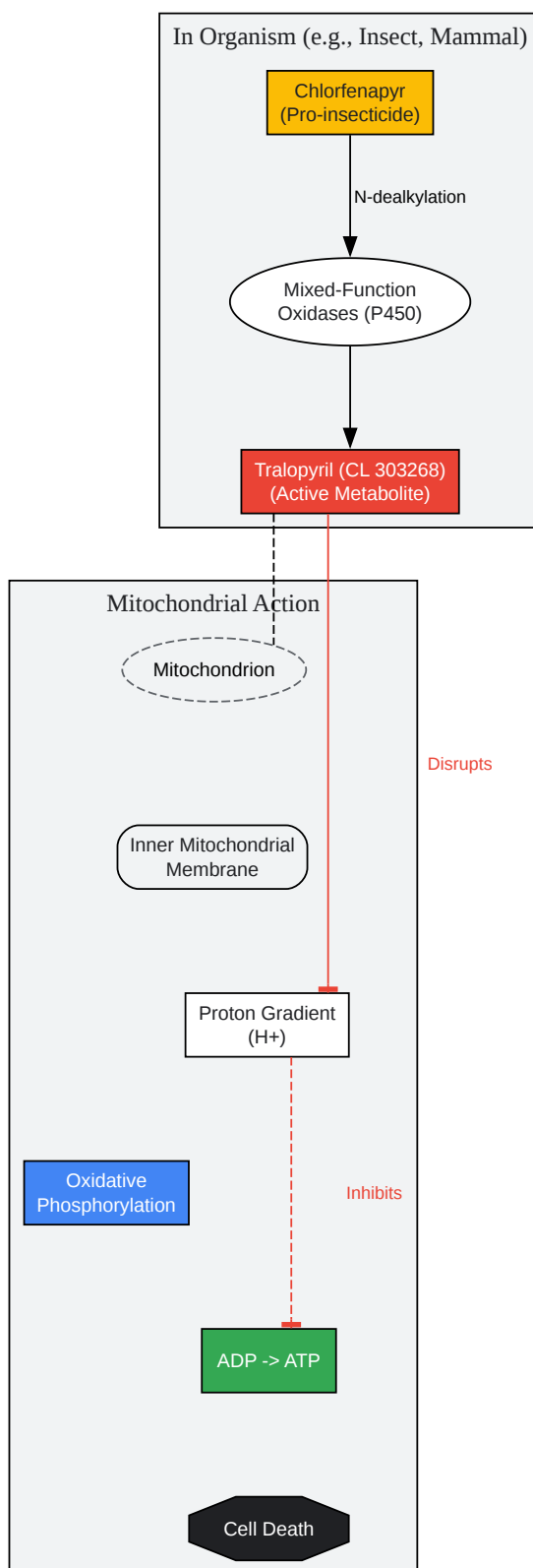
Chlorfenapyr is a broad-spectrum pro-insecticide and miticide belonging to the pyrrole class of compounds.[1] Developed from a microbially produced compound, it is utilized to control a wide range of agricultural pests, including those resistant to carbamate, organophosphate, and pyrethroid insecticides.[2] Its biological activity is dependent on its metabolic activation within the target organism to a more toxic form.[3][4] This unique mechanism of action, which disrupts cellular energy production, necessitates a thorough understanding of its toxicological profile in non-target organisms and its overall environmental impact.[5] This technical guide provides a comprehensive overview of the toxicology and ecotoxicology of **chlorfenapyr**, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and processes for researchers and drug development professionals.

Mechanism of Action

Chlorfenapyr itself is a pro-insecticide and must undergo metabolic activation to exert its toxic effects.[1] In the target organism, mixed-function oxidases, a type of cytochrome P450 enzyme, catalyze the oxidative removal of the N-ethoxymethyl group.[1][2][4] This biotransformation yields the active metabolite, known as CL 303268 or tralopyril, which is significantly more toxic than the parent compound.[6][7]

The active metabolite, tralopyril, functions as a potent uncoupler of oxidative phosphorylation within the mitochondria.[1][8][9] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP).[2][9] By

dissipating this gradient, tralopyril inhibits the conversion of adenosine diphosphate (ADP) to ATP, effectively halting cellular energy production.^{[3][6]} This disruption leads to cellular dysfunction, ultimately resulting in cell death and the mortality of the organism.^{[1][3]}



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Caption: Metabolic activation of **Chlorfenapyr** and its mitochondrial mode of action.

Mammalian Toxicology

Chlorfenapyr exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.^[10] The primary target organ for toxicity is the central nervous system, with chronic administration inducing neurohistological changes in rats and mice.^{[8][10]}

Data Presentation

Table 1: Acute Toxicity of **Chlorfenapyr** in Mammalian Species

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	441 mg/kg bw	^{[6][7][11][12]}
LD ₅₀	Mouse	Oral	45 mg/kg bw	^{[7][11]}
LD ₅₀	Rabbit	Dermal	>2000 mg/kg bw	^{[6][11]}

| LC₅₀ | Rat | Inhalation | 0.83 mg/L (4-hour) ^[11] |

Table 2: Sub-chronic and Chronic Toxicity of **Chlorfenapyr**

Study Type	Species	NOAEL	Key Effects at LOAEL	Reference
18-Month Dietary	Mouse	2.8 mg/kg bw/day (20 ppm)	Decreased feed consumption and body weight gain.	^[11]
24-Month Dietary	Rat	2.9 mg/kg bw/day (60 ppm)	Reduced body weight gain, increased liver weight.	^[11]
Carcinogenicity	Rat & Mouse	-	No evidence of carcinogenicity.	^[11]

| Acute Neurotoxicity | Rat | 45 mg/kg bw | Clinical signs of toxicity (lethargy). [\[\[11\]](#) |

Table 3: Reproductive and Developmental Toxicity of **Chlorfenapyr**

Study Type	Species	NOAEL	Key Effects at LOAEL	Reference
Two-Generation Reproduction (Parental)	Rat	5 mg/kg bw/day (60 ppm)	Decreased body weight and body weight gain.	[11] [13]
Two-Generation Reproduction (Fertility)	Rat	44 mg/kg bw/day (600 ppm)	No effects observed up to the highest dose tested.	[11] [13]
Developmental (Maternal)	Rat	25 mg/kg/day	Reduced body weight gain and feed/water consumption.	[13]
Developmental (Fetal)	Rat	225 mg/kg/day	No developmental toxicity observed up to the highest dose.	[11] [13]
Developmental (Maternal)	Rabbit	5 mg/kg bw/day	Decreased body weight gain.	[11]
Developmental (Fetal)	Rabbit	30 mg/kg bw/day	No developmental toxicity observed up to the highest dose.	[11]

| Developmental Neurotoxicity (Offspring) | Rat | 10 mg/kg bw/day | Increased incidence of multifocal vacuolation of brain white matter. [\[\[11\]](#) |

Table 4: Acute Toxicity of Major Metabolite

Compound	Species	Route	LD ₅₀	Reference
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| Tralopyril (CL 303268) | Rat | Oral | 27 - 28.7 mg/kg bw |[7][11][14] |

Ecotoxicology

Chlorfenapyr poses a significant risk to non-target organisms, particularly birds and aquatic species, to which it is highly toxic.[15][16][17] Its environmental persistence and potential for bioaccumulation are also key concerns in its ecotoxicological profile.

Data Presentation

Table 5: Avian Toxicology of **Chlorfenapyr**

Endpoint	Species	Value	Classification	Reference
Acute Oral LD ₅₀	Bobwhite Quail (<i>Colinus virginianus</i>)	34 mg/kg	Highly Toxic	[16]
Acute Oral LD ₅₀	Mallard Duck (<i>Anas platyrhynchos</i>)	8.3 - 10 mg/kg	Very Highly Toxic	[16][17]
Acute Oral LD ₅₀	Red-winged Blackbird (<i>Agelaius phoeniceus</i>)	2.2 mg/kg	Very Highly Toxic	[16]

| Chronic NOAEC | Mallard Duck (*Anas platyrhynchos*) | 0.5 mg/kg-diet | Reproductive effects at low concentrations. |[16] |

Table 6: Aquatic Ecotoxicology of **Chlorfenapyr**

Endpoint	Species	Value (96-hour)	Classification	Reference
LC ₅₀	Rainbow Trout (Oncorhynchus mykiss)	7.4 µg/L	Very Highly Toxic	[17]
LC ₅₀	Zebrafish (Danio rerio)	15 µg/L	Very Highly Toxic	[17]

| LC₅₀ | Japanese Carp (Cyprinus carpio) | 0.5 µg/L | Very Highly Toxic | [\[17\]](#) |

Table 7: Toxicity to Non-Target Terrestrial Invertebrates

Endpoint	Species	Value	Classification	Reference
Acute Contact LD ₅₀	Honeybee (Apis mellifera)	0.2 µg/bee	Highly Toxic	[17]

| LC₅₀ | Earthworm (Eisenia fetida) | 22 mg/kg | Moderately Toxic | [\[17\]](#) |

Table 8: Environmental Fate and Bioaccumulation

Parameter	Matrix	Value	Persistence/Potential	Reference
Half-life (DT ₅₀)	Soil (Aerobic, Field)	157 - 418 days	Persistent	[11]
Half-life (DT ₅₀)	Soil (Aerobic, Lab)	241 - >1000 days	Very Persistent	[11]
Half-life	Water	~0.8 years	Persistent	[9]
Half-life	Sediment	~1.1 years	Persistent	[9]
Log K _{ow}	-	4.83	Moderate Bioaccumulation Potential	[14]

| Bioaccumulation Factor (BCF) | Zebrafish | 864.6 - 1321.9 | High Bioaccumulation [[17]][18] |

Experimental Protocols

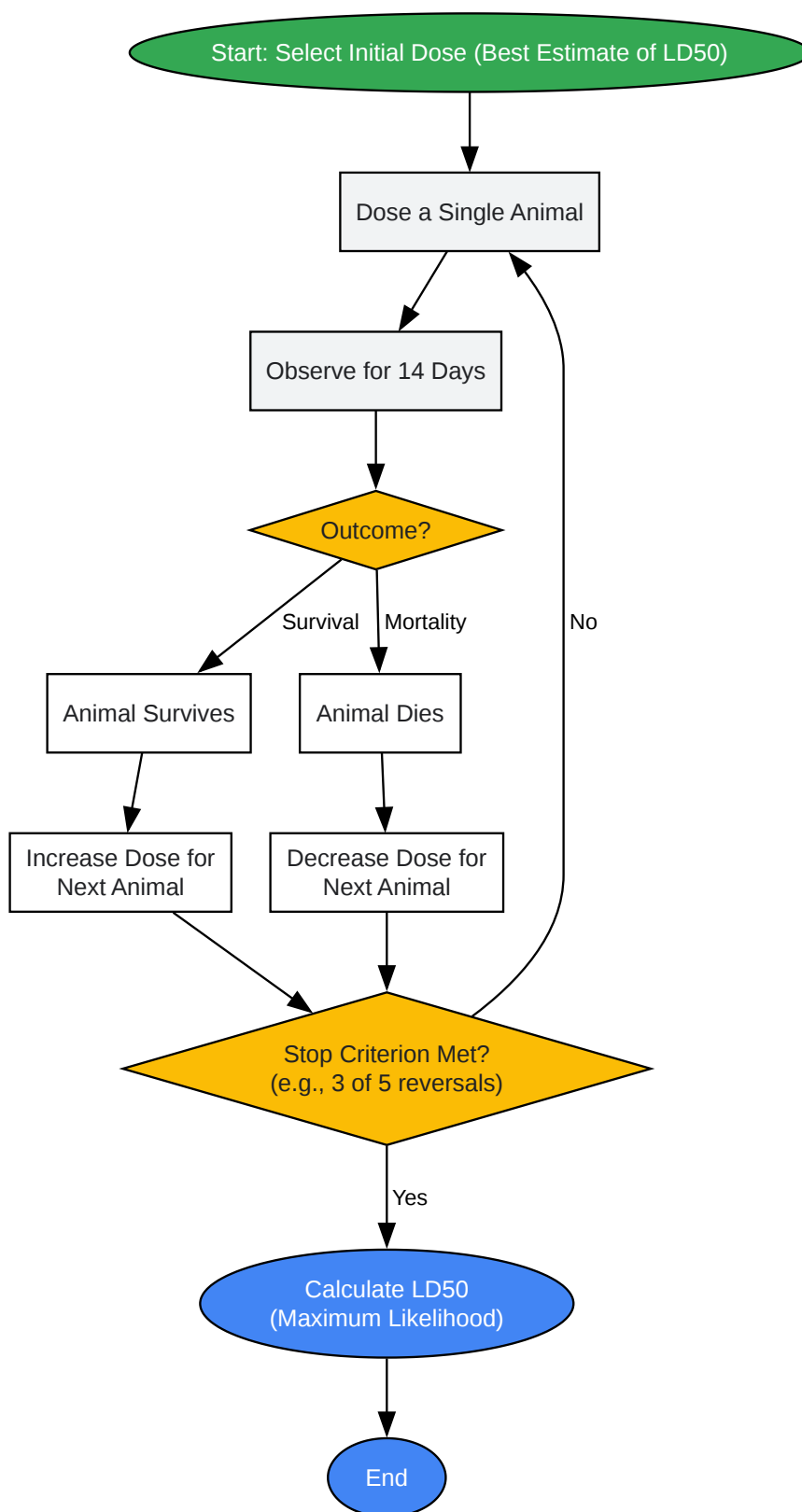
Toxicological and ecotoxicological studies for chemical registration typically follow internationally accepted methodologies, such as the OECD Guidelines for the Testing of Chemicals, to ensure data consistency and reliability.[19][20]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

This method is used to determine the acute oral LD₅₀ while minimizing the number of animals used.[21]

- Test System: Young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is kept constant by adjusting the concentration of the dosing preparation.

- Sighting Study: A preliminary study may be conducted with single animals dosed sequentially at fixed intervals to identify a dose range for the main study.
- Main Study (Up-and-Down Dosing):
 - A single animal is dosed at the best estimate of the LD₅₀.
 - If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.75).
 - If the animal dies, the next animal is dosed at a lower level.
 - This process continues, reversing the direction of dosing based on the outcome for each animal.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity), and body weight changes for up to 14 days.
- Termination and Analysis: All animals are subjected to gross necropsy. The LD₅₀ is calculated from the results using the method of maximum likelihood. The stopping criterion for the test is typically when three out of five consecutive animals have had their dose reversed.



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Caption: Experimental workflow for an Acute Oral Toxicity study (OECD TG 425).

Protocol: Combined Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 453)

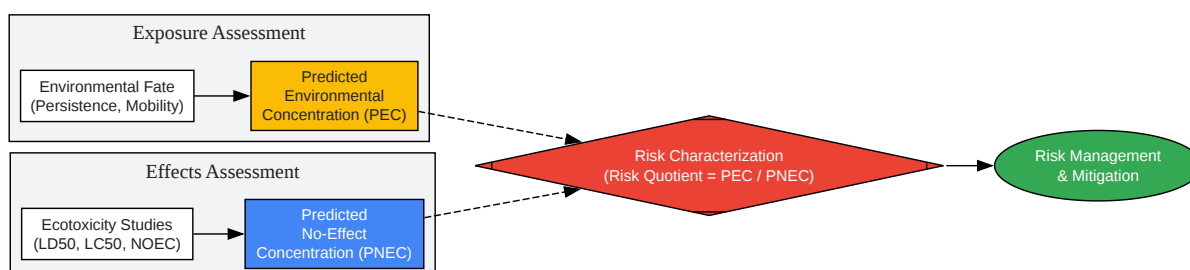
This long-term study evaluates both non-neoplastic toxicity and potential carcinogenicity.^[22]

- **Test System:** Typically rodents (rats and mice), with groups of at least 50 animals of each sex per dose level for the carcinogenicity phase.
- **Dose Administration:** The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).
- **Dose Selection:** At least three dose levels plus a concurrent control group are used. The highest dose should elicit signs of minimal toxicity without significantly altering lifespan (Maximum Tolerated Dose, MTD). Lower doses are set as fractions of the high dose.
- **Observations:**
 - **In-life:** Daily clinical observations, detailed physical examinations weekly, body weight and food/water consumption measurements weekly for the first 13 weeks and monthly thereafter.
 - **Hematology & Clinical Chemistry:** Blood samples are collected at 6, 12, 18, and 24 months for analysis.
- **Termination and Analysis:**
 - All animals, including those that die or are euthanized, undergo a full gross necropsy.
 - Organs are weighed, and a comprehensive list of tissues from all animals is preserved for histopathological examination.
 - Statistical analysis is performed on tumor incidence, mortality, body weight, and clinical pathology data to determine the No-Observed-Adverse-Effect Level (NOAEL) and assess carcinogenicity.

Environmental Risk Assessment Framework

The environmental risk of a pesticide like **chlorfenapyr** is determined by comparing its predicted environmental concentration (PEC) with the concentration at which no adverse effects are expected (Predicted No-Effect Concentration, PNEC).

- **Exposure Assessment:** This involves evaluating the pesticide's environmental fate—how it moves and persists in soil, water, and air—to estimate the concentrations non-target organisms will be exposed to (PEC).[11]
- **Effects Assessment:** This uses data from ecotoxicology studies (e.g., LC₅₀, NOEC) to determine the concentration below which harmful effects are unlikely to occur (PNEC).
- **Risk Characterization:** The PEC is divided by the PNEC. A risk quotient (PEC/PNEC) greater than 1 indicates a potential risk to the environment, which may trigger risk mitigation measures.



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Caption: Logical framework for environmental risk assessment of a pesticide.

Conclusion

Chlorfenapyr is a moderately toxic compound to mammals via acute oral exposure but demonstrates significant reproductive and neurotoxic potential upon repeated exposure. Its active metabolite, tralopyril, is a potent disruptor of mitochondrial energy production. From an ecotoxicological perspective, **chlorfenapyr** poses a high risk due to its very high toxicity to

avian and aquatic organisms, combined with its environmental persistence and potential for bioaccumulation. A comprehensive understanding of these toxicological endpoints is critical for conducting accurate risk assessments and establishing safe use guidelines to protect human health and the environment.

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